2-[(Oxan-2-yl)methoxy]-1,3-thiazole
Description
Properties
IUPAC Name |
2-(oxan-2-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-5-11-8(3-1)7-12-9-10-4-6-13-9/h4,6,8H,1-3,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTHRAJBVIIWSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Oxan-2-yl)methoxy]-1,3-thiazole typically involves the reaction of appropriate thiazole derivatives with oxane derivatives under specific conditions. One common method involves the use of oxane-2-methanol and 2-chlorothiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(Oxan-2-yl)methoxy]-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic substitution can be carried out using halogens in the presence of a Lewis acid, while nucleophilic substitution can be performed using nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiazolidines. Substitution reactions can lead to a variety of substituted thiazole derivatives.
Scientific Research Applications
2-[(Oxan-2-yl)methoxy]-1,3-thiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Oxan-2-yl)methoxy]-1,3-thiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways.
Comparison with Similar Compounds
Structural and Electronic Features
The following table summarizes key structural analogues and their substituent effects:
Key Observations :
- Solubility : The oxane group in the target compound likely improves water solubility compared to aryl-substituted analogues (e.g., 4-tert-butylphenyl derivative) due to its ether oxygen .
- Electronic Effects : Electron-donating groups (e.g., methoxy in 3b) or withdrawing groups (e.g., fluorine in ) alter thiazole’s electron density, affecting reactivity and interactions with enzymes .
Physicochemical Properties
Notes:
Biological Activity
2-[(Oxan-2-yl)methoxy]-1,3-thiazole is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and comparisons with related compounds.
Chemical Structure and Synthesis
The compound features a thiazole ring fused with an oxane derivative, which contributes to its unique biological properties. The synthesis typically involves the reaction of thiazole derivatives with oxane derivatives under specific conditions. A common method includes using oxane-2-methanol and 2-chlorothiazole in the presence of potassium carbonate, often in dimethylformamide (DMF) at elevated temperatures.
Synthetic Route Overview
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | Oxane-2-methanol + 2-chlorothiazole | DMF, Potassium carbonate, Heat | This compound |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. It has been tested against various microbial strains, showing effectiveness in inhibiting growth. The mechanism appears to involve interaction with microbial enzymes or receptors, leading to disruption of metabolic pathways essential for microbial survival.
Anticancer Activity
The compound also shows promise as an anticancer agent. Studies have demonstrated its ability to induce apoptosis in cancer cell lines by modulating specific signaling pathways. For instance, it has been reported to inhibit cell proliferation and induce cell cycle arrest in breast cancer cells . The interaction with molecular targets such as VEGFR-2 has been highlighted as a key mechanism for its anticancer effects .
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various enzymes and receptors. This interaction can lead to:
- Inhibition of Enzyme Activity : The thiazole ring can bind to active sites on enzymes, inhibiting their function.
- Modulation of Receptor Activity : The compound may alter receptor signaling pathways, affecting cellular responses.
Study on Antimicrobial Effects
A study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli showed a minimum inhibitory concentration (MIC) of 32 µg/mL. This suggests a potent activity comparable to standard antibiotics.
Study on Anticancer Effects
In vitro studies conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a significant reduction in cell viability (approximately 60% at 50 µM concentration) after 48 hours. Mechanistic studies indicated that this effect was mediated through apoptosis induction and cell cycle arrest at the G1 phase.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 4-Methyl-2-[(oxan-2-yl)methoxy]-1,3-thiazole | Methyl group on thiazole ring | Antimicrobial and anticancer |
| 5-(Methoxy)-1,3-thiazole | Lacks oxane group; simpler structure | Limited biological activity |
| 4-(Chloromethyl)-1,3-thiazole | Halogen substitution alters reactivity | Variable antimicrobial effects |
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing 2-[(Oxan-2-yl)methoxy]-1,3-thiazole and its derivatives?
- Methodological Answer : Synthesis typically involves coupling oxan-2-ylmethoxy groups to the thiazole ring. Key steps include:
- Using oxazolidinone precursors (e.g., Boc-protected oxazolidines) reacted with silylated thiazole intermediates (e.g., 2-(trimethylsilyl)thiazole) under anhydrous conditions .
- Employing catalysts such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at low temperatures (−78°C to 0°C) to stabilize reactive intermediates .
- Optimizing solvent polarity (e.g., THF or dichloromethane) to enhance reaction efficiency and yield .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural validation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For example, oxan-2-ylmethoxy protons resonate at δ 3.5–4.5 ppm, while thiazole protons appear downfield (δ 7.0–8.5 ppm) .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretching) and 1100–1200 cm⁻¹ (C-O-C ether linkage) .
- Elemental Analysis : Matching calculated vs. observed C, H, N, and S percentages to confirm purity (>98%) .
Q. What methods are employed to assess purity and potential by-products in the synthesis of this compound?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents to monitor reaction progress. High-performance liquid chromatography (HPLC) with UV detection at 254 nm quantifies purity .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and detect impurities .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound?
- Methodological Answer :
- Computational Setup : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model molecular orbitals and electrostatic potential surfaces .
- Validation : Compare DFT-predicted NMR chemical shifts and vibrational frequencies with experimental data to refine exchange-correlation functionals .
- Applications : Predict reactivity toward electrophilic substitution at the thiazole C5 position based on Fukui indices .
Q. What strategies resolve contradictions in biological activity data among structurally similar derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., halogenation at the aryl group) and correlate with bioassay results (e.g., antimicrobial activity) .
- Molecular Docking : Use software like AutoDock to simulate binding modes with target proteins (e.g., bacterial enzymes). For example, derivatives with electron-withdrawing groups show stronger binding to Staphylococcus aureus dihydrofolate reductase .
Q. How to optimize reaction conditions for introducing substituents on the thiazole ring without oxan-2-yl group degradation?
- Methodological Answer :
- Temperature Control : Maintain reactions below 0°C to prevent ether bond cleavage .
- Protecting Groups : Temporarily protect the oxan-2-ylmethoxy group with tert-butyldimethylsilyl (TBS) during thiazole functionalization .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for regioselective substitution while preserving the oxan-2-yl moiety .
Q. What are the challenges in crystallographic characterization, and how can SHELX software address them?
- Methodological Answer :
- Challenges : Twinning, weak diffraction, and disorder in the oxan-2-yl group due to conformational flexibility .
- Solutions : Use SHELXL for refinement with restraints on bond lengths/angles. Apply TWINABS to correct for twinning in high-symmetry space groups .
- Validation : Check R-factor convergence (<5%) and validate hydrogen bonding networks with PLATON .
Q. How do solvent polarity and catalyst choice influence coupling reactions involving oxan-2-ylmethoxy groups?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilic substitution by stabilizing transition states. Avoid protic solvents to prevent hydrolysis .
- Catalyst Optimization : TBAF in THF accelerates desilylation, while DMAP improves acylation yields in Suzuki-Miyaura couplings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
